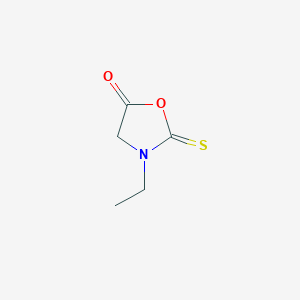

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-2-thioxooxazolidin-5-one is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-thioxooxazolidin-5-one typically involves the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then cyclized with chloroacetic acid under basic conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 3-Ethyl-2-thioxooxazolidin-5-one may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-thioxooxazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-Ethyl-2-thioxooxazolidin-5-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-thioxooxazolidin-5-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-Ethyl-2-thioxooxazolidin-5-one can be compared with other similar compounds in the thiazolidine family:

Biological Activity

3-Ethyl-2-thioxo-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thioxo group and an ethyl substituent on the oxazolidinone ring. This unique structure contributes to its biological activity. The compound is represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit in bacteria, similar to other oxazolidinones like linezolid . Additionally, it may induce apoptosis in cancer cells through increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The mechanism involves blocking the formation of the initiation complex in protein synthesis, which is critical for bacterial growth .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data against different cancer cell lines:

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various oxazolidinone derivatives on MCF-7 and HeLa cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through intrinsic mitochondrial pathways. The study highlighted that these compounds could serve as potential candidates for further clinical investigation due to their selective toxicity towards cancer cells compared to non-tumorigenic cells .

Study 2: Antimicrobial Evaluation

Another research focused on the antimicrobial efficacy of oxazolidinone derivatives against Gram-positive bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the oxazolidinone structure could enhance their effectiveness against resistant bacterial strains .

Properties

CAS No. |

6966-56-9 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

3-ethyl-2-sulfanylidene-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C5H7NO2S/c1-2-6-3-4(7)8-5(6)9/h2-3H2,1H3 |

InChI Key |

PJVKNCAANNBLTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)OC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.